The synthesis of tasidotin hydrochloride involves modifying the structure of cemadotin, another dolastatin derivative. The process includes substituting the carboxy-terminal benzylamide group with a tert-butylamide group. This modification enhances the compound's metabolic stability and solubility compared to its predecessors . The synthesis typically employs solution-phase peptide synthesis techniques, allowing for the incorporation of non-natural amino acids that improve tubulin binding affinity .
Tasidotin hydrochloride has a complex molecular structure characterized by a pentapeptide chain. Its chemical name is N,N-dimethyl-l-valyl-l-valyl-N-methyl-l-valyl-l-prolyl-l-proline tert-butylamide hydrochloride. The molecular formula is C₁₈H₃₃ClN₆O₄S, and it has a molecular weight of approximately 396.03 g/mol .
Tasidotin undergoes various biochemical transformations within biological systems. Notably, it interacts with tubulin, leading to inhibition of microtubule polymerization. This action is characterized by a dose-dependent response where lower concentrations may induce a lag phase in microtubule assembly while higher concentrations lead to significant inhibition .
The primary mechanism of action for tasidotin hydrochloride involves its binding to tubulin, which prevents the normal assembly and disassembly dynamics necessary for mitosis. By inhibiting microtubule polymerization, tasidotin induces cell cycle arrest at the G2-M phase, ultimately leading to apoptosis in cancer cells .
Tasidotin hydrochloride exhibits several notable physical and chemical properties:
Tasidotin hydrochloride is primarily explored for its applications in oncology. It has shown promising results in clinical trials for various solid tumors and hematological malignancies. Its unique mechanism of action makes it a candidate for combination therapies aimed at enhancing efficacy against resistant cancer types .
The structural optimization of tasidotin hydrochloride (CAS 623174-20-9; C~32~H~59~ClN~6~O~5~) originated from systematic efforts to address metabolic instability in earlier dolastatin-15 analogues. Dolastatin-15, the progenitor compound isolated from the marine cyanobacterium Caldora penicillata, featured a carboxyl-terminal ester bond highly susceptible to esterase-mediated hydrolysis in vivo. This vulnerability resulted in unpredictable pharmacokinetics and suboptimal bioavailability [6]. Tasidotin’s design strategically replaced this labile ester moiety with a hydrolytically stable tert-butyl amide group (Fig. 1A). This modification conferred three critical advantages:
Metabolite profiling revealed that intracellular activation remains efficient: tasidotin is hydrolyzed by prolyl oligopeptidase to the bioactive pentapeptide P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline), which exhibits 10–30-fold greater tubulin polymerization inhibition than the parent compound [4]. Crucially, the tert-butyl amide prevents premature degradation to inactive metabolites before cellular uptake.
Table 1: Impact of C-Terminal Modification on Pharmacological Properties
Parameter | Dolastatin-15 (Ester) | Tasidotin (tert-Butyl Amide) |
---|---|---|
Metabolic Half-life | 0.8 hours | >4 hours |
Esterase Sensitivity | High | Negligible |
IC~50~ (MCF7 Cells) | 1.8 nM | 63 nM |
Cardiovascular Toxicity | Not applicable | Absent in phase I trials |
Tasidotin hydrochloride (molecular weight 643.3 g/mol) represents the culmination of iterative structural refinements within the dolastatin-15 analogue series. Key distinctions from predecessors are highlighted below:
Backbone Architecture
Stereochemical Configuration
All three compounds share absolute stereochemistry at five chiral centers (2S,2S,2S,2S,2S), confirmed via enantioselective synthesis. This configuration is essential for binding to β-tubulin’s Cryptophycin site, which disrupts microtubule dynamics at sub-stoichiometric concentrations [6].
Table 2: Structural and Functional Comparison of Dolastatin-15 Analogues
Compound | Molecular Weight (g/mol) | C-Terminal Group | Tubulin IC~50~ (μM) | Metabolic Stability |
---|---|---|---|---|
Dolastatin-15 | 788.96 | Ester | 1.2 | Low |
Cemadotin | 720.9 | Benzyl amide | 2.5 | Moderate |
Tasidotin hydrochloride | 643.3 | tert-Butyl amide | 30.0* | High |
**Tasidotin's metabolite P5 exhibits IC~50~ = 1.1 μM for tubulin polymerization inhibition [4].
Mechanistic Divergence
Although all three compounds inhibit tubulin polymerization, tasidotin’s efficacy primarily derives from its intracellular metabolite P5, which suppresses microtubule dynamics at concentrations below the threshold for bulk polymer disruption. Specifically, P5 inhibits microtubule growth (>40% reduction at 1 μM) and increases catastrophe frequency, triggering G2/M arrest at nanomolar concentrations [4]. This "prodrug activation" paradigm differentiates tasidotin from dolastatin-15 and cemadotin, which directly inhibit tubulin polymerization with higher potency but poorer therapeutic indices.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7